3-O-tert-Butyldimethylsilyl Calcifediol

Descripción general

Descripción

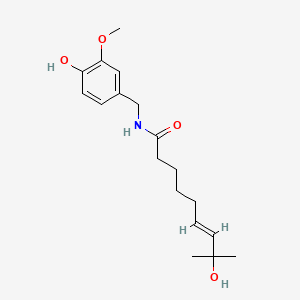

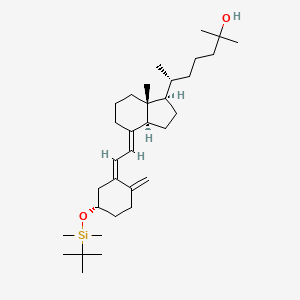

3-O-tert-Butyldimethylsilyl Calcifediol is an impurity of Vitamin D3 . Vitamin D3 is a type of vitamin D found to be effective in mediating intestinal calcium absorption and bone calcium metabolism .

Molecular Structure Analysis

The molecular formula of 3-O-tert-Butyldimethylsilyl Calcifediol is C33H58O2Si . Its average mass is 514.898 Da and its monoisotopic mass is 514.420593 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3-O-tert-Butyldimethylsilyl Calcifediol are not available, it’s worth noting that tert-Butyldimethylsilyl Ethers, a related group of compounds, are known to be stable to aqueous base but can be converted back to alcohols under acidic conditions .Physical And Chemical Properties Analysis

The molecular formula of 3-O-tert-Butyldimethylsilyl Calcifediol is C33H58O2Si . Its average mass is 514.898 Da and its monoisotopic mass is 514.420593 Da .Aplicaciones Científicas De Investigación

Synthesis and Structure Studies : The tert-butyldimethylsilyl group is used in synthesizing complex chemical structures. For instance, the synthesis and structural analysis of Hexakis(tert-butyldimethylsilyl)bicyclo[1.1.0]tetrasilane, a compound known for isomerization and facile ring flipping at low temperatures, involves tert-butyldimethylsilyl compounds (Ueba-Ohshima, Iwamoto, & Kira, 2008).

Protective Group in Chemical Synthesis : The tert-butyldimethylsilyl group serves as a protective group in the synthesis of various compounds, such as deoxynucleosides and other complex organic molecules. This is crucial for selective reactions in complex synthetic pathways (Ogilvie, 1973).

Applications in Analytical Chemistry : It's used in the derivatization of various compounds for analytical purposes, such as in gas chromatography. This improves the detection and quantification of various analytes, including metabolites and amino acids (Muskiet, Stratingh, Stob, & Wolthers, 1981); (Woo & Chang, 1993).

Medical Applications : Calcifediol, related to 3-O-tert-Butyldimethylsilyl Calcifediol, is used in the treatment of vitamin D deficiency. It has advantages over other forms of vitamin D in terms of rapid action and potency (Pérez-Castrillón, Usategui-Martín, & Płudowski, 2022).

Polymer Science : In polymer science, the tert-butyldimethylsilyl group is used in the anionic polymerization of certain methacrylates, facilitating the creation of water-soluble polymethacrylates (Ishizone, Han, Okuyama, & Nakahama, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZMHDJIUFEYKE-NXMZLKDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747260 | |

| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-tert-Butyldimethylsilyl Calcifediol | |

CAS RN |

140710-90-3 | |

| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)